Superior Anti-Staphylococcal Potency: Delafloxacin MIC90 Values Against MRSA and MSSA
Delafloxacin demonstrates substantially greater in vitro potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to levofloxacin and ciprofloxacin. Against MRSA isolates, delafloxacin exhibits MIC90 values 8-fold to 250-fold lower than those of levofloxacin and ciprofloxacin, respectively [1][2]. This differential is critical for clinical and research applications targeting staphylococcal infections, where older fluoroquinolones frequently fail [3].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | Delafloxacin MIC90: 0.064 mg/L (MRSA), 0.004 mg/L (MSSA) [1] |
| Comparator Or Baseline | Levofloxacin MIC90: 4 mg/L (MRSA), 0.25 mg/L (MSSA); Ciprofloxacin MIC90: 16 mg/L (MRSA), 0.25 mg/L (MSSA) [1] |
| Quantified Difference | Delafloxacin is 62.5-fold more potent than levofloxacin and 250-fold more potent than ciprofloxacin against MRSA based on MIC90; 62.5-fold more potent than both against MSSA. |
| Conditions | Broth microdilution (CLSI); 40 MRSA and 44 MSSA clinical isolates from bone and skin infections [1]. |
Why This Matters
Procurement of delafloxacin over levofloxacin or ciprofloxacin is essential for studies requiring accurate simulation of anti-MRSA activity or for developing formulations targeting resistant staphylococci.
- [1] Nicola F, Azula N, Santoni G, Smayevsky J. Actividad in vitro de delafloxacina frente a microorganismos aislados de infecciones osteoarticulares y de piel y partes blandas en Buenos Aires, Argentina. Rev Argent Microbiol. 2022;54(2):114-119. View Source
- [2] Flamm RK, Rhomberg PR, Huband MD, et al. Activity of Delafloxacin When Tested Against Bacterial Surveillance Isolates Collected in the US and Europe During 2014–2016 as Part of a Global Surveillance Program. Open Forum Infect Dis. 2017;4(Suppl 1):S373–S374. View Source
- [3] Gerges B, Rolston KVI, Prince RA, et al. The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer. JAC Antimicrob Resist. 2023;5(2):dlad034. View Source
